molecular formula C28H37N5O7 B092233 [Leu5]-Enkephalin CAS No. 58822-25-6

[Leu5]-Enkephalin

货号: B092233
CAS 编号: 58822-25-6
分子量: 555.6 g/mol
InChI 键: URLZCHNOLZSCCA-VABKMULXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

亮氨酸-脑啡肽是一种内源性阿片肽神经递质,其氨基酸序列为酪氨酸-甘氨酸-甘氨酸-苯丙氨酸-亮氨酸。它自然存在于包括人类在内的许多动物的大脑中。 亮氨酸-脑啡肽是脑啡肽的两种形式之一,另一种是甲硫氨酸-脑啡肽 . 它对μ-阿片受体和δ-阿片受体均具有激动作用,对后者有明显更高的偏好性 .

准备方法

合成路线和反应条件: 亮氨酸-脑啡肽可以通过固相肽合成 (SPPS) 进行合成。该过程涉及将受保护的氨基酸依次添加到固定在固体树脂上的不断增长的肽链中。 保护基团被去除,肽被从树脂上切割下来 .

工业生产方法: 在工业环境中,亮氨酸-脑啡肽通常使用重组DNA技术生产。 这涉及将编码亮氨酸-脑啡肽的基因插入合适的宿主生物体中,例如大肠杆菌,然后表达该肽 .

化学反应分析

Amide Bond Replacement with E-Alkene Isosteres

Replacement of specific amide bonds with trans-alkene isosteres was systematically explored to evaluate structural tolerance in opioid receptor interactions (Table 1).

Methodology:

  • Synthesis : Solid-phase peptide synthesis (SPPS) using Fmoc-protected amino acids and Wang resin.

    • Fmoc-Leu or Fmoc-Met coupled to resin, followed by sequential addition of Fmoc-Phe, Fmoc-Gly, and Fmoc-Tyr(tBu).

    • Key dipeptide surrogates (e.g., 14 , 16 , 20 , 26 ) introduced via Pfp ester activation (e.g., compound 28 ) .

  • Deprotection : Cleavage with 50% trifluoroacetic acid (TFA) yielded analogs 16 .

Findings:

  • Position 1 (Tyr-Gly) : Replacement with E-alkene (compound 1 ) retained δ-opioid receptor (DOPR) affinity (K₁ = 13.1 nM vs. 6.3 nM for native [Leu⁵]-enkephalin) .

  • Position 2 (Gly-Gly) : Substitution (compound 2 ) drastically reduced binding (K₁ = 761 nM), indicating critical hydrogen-bonding interactions .

  • Position 4 (Phe-Leu) : Stereochemical inversion at Phe⁴ (compound 5 ) abolished binding (K₁ > 5000 nM), while d-Leu⁵ (compound 6 ) maintained moderate affinity (K₁ = 116 nM) .

Table 1 : Binding Affinities of [Leu⁵]-Enkephalin Analogs at DOPR

CompoundModificationK₁ (nM)
NativeNone6.3 ± 0.9
1 Tyr//Gly (E-alkene)13.1 ± 6.2
2 Gly//Gly (E-alkene)761 ± 32
5 d-Phe⁴>5000
6 d-Leu⁵116 ± 31

Cyclization via Azide Intermediate

Conformational restriction through cyclization enhances receptor selectivity and enzymatic stability.

Methodology:

  • Linear Precursor : H-Gly-Phe-Leu-[O-(2,6-dichlorobenzyl)-Tyr]-Gly-NHNH₂ synthesized via SPPS .

  • Cyclization : Azide coupling at high dilution (0.01 M) under anhydrous conditions .

  • Purification : Semipreparative HPLC isolated cyclic monomer (>95% purity) .

Findings:

  • Cyclic [Leu⁵]-enkephalin showed improved δ-opioid receptor selectivity compared to linear analogs.

  • Structural validation via amino acid analysis, ninhydrin testing (no free N-terminus), and mass spectrometry .

Stereochemical Modifications

Stereoinversion at Phe⁴ and Leu⁵ positions revealed stringent chiral requirements:

  • Phe⁴ : l-configuration is essential for DOPR binding; d-Phe⁴ (compound 5 ) eliminated activity .

  • Leu⁵ : Both l- and d-Leu⁵ retained binding (e.g., compound 6 ), but l-Leu⁵ analogs exhibited marginally higher potency .

Oxidative Stability

  • Methionine Oxidation : In Met⁵-enkephalin analogs, oxidation of methionine to sulfoxide reduced DOPR affinity by 10-fold. This issue was circumvented in [Leu⁵]-enkephalin due to leucine’s inert side chain .

Synthetic Challenges and Solutions

  • Diastereomer Separation : Analog 3 (l-Phe⁴) and 5 (d-Phe⁴) required HPLC separation due to synthetic epimerization .

  • Coupling Efficiency : Pfp esters (e.g., 28 ) improved coupling yields (15–39%) for sterically hindered residues .

作用机制

亮氨酸-脑啡肽通过与阿片受体,主要是δ-阿片受体结合来发挥作用。这种结合抑制神经递质的释放,从而降低神经元兴奋性和疼痛感知。 位置 1 处的酪氨酸残基被认为类似于吗啡的 3-羟基,有助于其镇痛作用 .

类似化合物:

独特性: 亮氨酸-脑啡肽因其对δ-阿片受体的高选择性而独一无二,这将其与其他阿片肽如甲硫氨酸-脑啡肽和β-内啡肽区分开来。 这种选择性使其成为研究δ-阿片受体功能和开发靶向疗法的宝贵工具 .

相似化合物的比较

Uniqueness: Leu-Enkephalin is unique due to its high selectivity for delta-opioid receptors, which distinguishes it from other opioid peptides like met-enkephalin and beta-endorphin. This selectivity makes it a valuable tool for studying delta-opioid receptor functions and developing targeted therapies .

生物活性

[Leu5]-Enkephalin, an endogenous opioid peptide, is a significant member of the enkephalin family and plays a crucial role in modulating pain, reward, and various physiological functions. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.

Overview of this compound

Chemical Structure and Properties:

  • Chemical Formula: C₁₈H₂₃N₃O₄S
  • Molecular Weight: 345.45 g/mol
  • CAS Number: 58822-25-6
  • Alternative Names: ICI 114740, Dynorphin-(1-5), YGGFL

This compound is primarily known for its action as an agonist at the mu (μ) and delta (δ) opioid receptors. It is involved in various physiological processes, including analgesia, mood regulation, and neuroprotection.

This compound exerts its effects by binding to opioid receptors in the central nervous system (CNS). Its interaction with these receptors modulates neurotransmitter release, leading to altered pain perception and emotional responses.

Key Findings:

  • Inhibition of Contractions: this compound inhibits electrically stimulated contractions in mouse vas deferens with an IC50 value of approximately 11.4 nM, indicating its potency as an opioid agonist .
  • Short-acting In Vivo Effects: The peptide exhibits short-acting effects in vivo, making it a candidate for further therapeutic exploration in pain management .

Comparative Biological Activity

A comparative analysis of the biological activity of this compound against other enkephalins and opioid peptides is presented in Table 1.

Peptide IC50 (nM) Receptor Preference Duration of Action
This compound11.4μ, δShort
Met-Enkephalin15.0μModerate
Dynorphin A20.0KLong

Study 1: Opioid Receptor Activation

In a study conducted to investigate the receptor activation profile of this compound, researchers utilized caged analogs to probe its activity under controlled conditions. The study revealed that this compound effectively engages both μ and δ opioid receptors to suppress inhibitory synaptic transmission in rat brain slices .

Findings:

  • Both receptor types contributed significantly to the modulation of synaptic activity.
  • The optimized caged derivative showed reduced residual activity at δ receptors, enhancing specificity for μ receptor studies.

Study 2: Pain Management Applications

Another study explored the potential of this compound in managing acute pain. The peptide was administered intrathecally in animal models, demonstrating significant antinociceptive effects compared to control groups .

Results:

  • Pain response was significantly reduced within minutes of administration.
  • The effectiveness was attributed to its action on both μ and δ receptors.

Research Findings

Recent research has focused on enhancing the stability and bioavailability of enkephalins through structural modifications. For instance, derivatives with d-amino acid substitutions have shown improved pharmacological profiles while maintaining high affinity for opioid receptors .

属性

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H37N5O7/c1-17(2)12-23(28(39)40)33-27(38)22(14-18-6-4-3-5-7-18)32-25(36)16-30-24(35)15-31-26(37)21(29)13-19-8-10-20(34)11-9-19/h3-11,17,21-23,34H,12-16,29H2,1-2H3,(H,30,35)(H,31,37)(H,32,36)(H,33,38)(H,39,40)/t21-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URLZCHNOLZSCCA-VABKMULXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00905127
Record name N-(N-(N-(N-L-Tyrosylglycyl)glycyl)-L-phenylalanyl)-L-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00905127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

555.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Enkephalin L
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001045
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

58822-25-6, 59141-40-1, 14-18-6
Record name Enkephalin, leucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058822256
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Enkephalin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059141401
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(N-(N-(N-L-Tyrosylglycyl)glycyl)-L-phenylalanyl)-L-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00905127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[N-[N-(N-L-tyrosylglycyl)glycyl]-L-phenylalanyl]-L-leucine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.852
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LEUCINE ENKEPHALIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RI01R707R6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Enkephalin L
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001045
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Immobilized leucine enkephalin (urea linkage) was degraded for two cycles of chemistry. The couplings were performed with ethoxycarbonyl isothiocyanate (instead of BITC) for 5 minutes at 60° C. Cleavages were effected by adding 10 μl of 10% tetra-N-butyl ammonium hydroxide in water containing 1 mg/ml DTT to the dry resin, and heating for 45 minutes at 60° C. Chromatograms are shown in FIGS. 6A and 6B. The cycles were assigned as leucine and phenylalan respectively. The assignments were confirmed by coinjection.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
tetra-N-butyl ammonium hydroxide
Quantity
10 μL
Type
reactant
Reaction Step Four
Name
DTT
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
[Compound]
Name
6A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
6B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[Leu5]-Enkephalin
Reactant of Route 2
[Leu5]-Enkephalin
Reactant of Route 3
Reactant of Route 3
[Leu5]-Enkephalin
Reactant of Route 4
[Leu5]-Enkephalin
Reactant of Route 5
Reactant of Route 5
[Leu5]-Enkephalin
Reactant of Route 6
Reactant of Route 6
[Leu5]-Enkephalin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。